molecular formula C12H16O4 B8628438 ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

ethyl 3-(4-hydroxy-2-methoxyphenyl)propanoate

Cat. No. B8628438
M. Wt: 224.25 g/mol
InChI Key: BXOKRNGBYFQYGX-UHFFFAOYSA-N
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Patent
US07338960B2

Procedure details

To a stirring solution of 3-[4-hydroxy-2-(methyloxy)phenyl]propanoic acid (229 mg, 1.17 mmol) in EtOH (14 mL) was added concentrated H2SO4 (0.031 mL, 0.58 mmol) and the reaction heated at reflux under nitrogen for 1 h. The mixture was then cooled to ambient temperature poured into ice (ca. 30 mL) and saturated aqueous Na2CO3 (60 mL) added. The mixture was then extracted with EtOAc (2×50 mL) and the combined organic layer washed with brine (70 mL) and concentrated under vacuum. The residue was then purified by SPE (silica, 5 g cartridge) eluting with cyclohexane:EtOAc (gradient 10:1 to 2:1) to afford the title compound (217 mg).
Quantity
229 mg
Type
reactant
Reaction Step One
Name
Quantity
0.031 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[C:4]([O:13][CH3:14])[CH:3]=1.OS(O)(=O)=O.C([O-])([O-])=O.[Na+].[Na+].[CH3:26][CH2:27]O>>[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][CH2:9][C:10]([O:12][CH2:26][CH3:27])=[O:11])=[C:4]([O:13][CH3:14])[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
229 mg
Type
reactant
Smiles
OC1=CC(=C(C=C1)CCC(=O)O)OC
Name
Quantity
0.031 mL
Type
reactant
Smiles
OS(=O)(=O)O
Name
Quantity
14 mL
Type
reactant
Smiles
CCO
Step Two
Name
ice
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
60 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
added
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
the combined organic layer washed with brine (70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was then purified by SPE (silica, 5 g cartridge)
WASH
Type
WASH
Details
eluting with cyclohexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C=C1)CCC(=O)OCC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 217 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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